

Aspochracin: Detailed Protocols for Extraction and Purification from *Aspergillus ochraceus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aspochracin*

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This document provides a comprehensive guide to the extraction and purification of **aspochracin**, a cyclotriptide metabolite produced by the fungus *Aspergillus ochraceus*. **Aspochracin** has garnered interest for its notable insecticidal properties. The following application notes and protocols are designed to furnish researchers with a detailed methodology for obtaining purified **aspochracin** for further study and development.

Introduction

Aspochracin is a non-ribosomal peptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, featuring an octatrienoic acid side chain.^[1] It was first isolated from the culture filtrate of *Aspergillus ochraceus*. This document outlines the key steps for **aspochracin** production, from fungal fermentation to the final purification stages.

Experimental Protocols

Fungal Strain and Culture Conditions

The primary source of **aspochracin** is the fungus *Aspergillus ochraceus*. For optimal production, specific culture conditions are required.

Protocol 1: Fermentation of *Aspergillus ochraceus*

- **Medium Preparation:** Prepare a modified Czapek-Dox medium supplemented with yeast extract. The composition per liter of distilled water is as follows:
 - Sucrose: 30 g
 - Sodium Nitrate: 3 g
 - Dipotassium Phosphate: 1 g
 - Magnesium Sulfate: 0.5 g
 - Potassium Chloride: 0.5 g
 - Ferrous Sulfate: 0.01 g
 - Yeast Extract: 10 g
- **Sterilization:** Autoclave the medium at 121°C for 15 minutes.
- **Inoculation:** Inoculate the sterilized medium with a spore suspension of *Aspergillus ochraceus*.
- **Incubation:** Incubate the culture in a shaker incubator at 28°C with agitation (e.g., 150 rpm) for 7-10 days to allow for fungal growth and metabolite production.

Extraction of Aspochracin

Following the fermentation period, **aspochracin** is extracted from the culture filtrate.

Protocol 2: Solvent Extraction of **Aspochracin**

- **Separation of Mycelia:** Separate the fungal mycelia from the culture broth by filtration through cheesecloth or by centrifugation.
- **Solvent Extraction:** Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
- **Pooling and Concentration:** Pool the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of Aspochracin

The crude extract contains **aspochracin** along with other metabolites and impurities. A multi-step purification process is employed to isolate the target compound.

Protocol 3: Silicic Acid Column Chromatography

- **Column Preparation:** Prepare a chromatography column packed with silicic acid as the stationary phase, equilibrated with a non-polar solvent such as benzene or a hexane-ethyl acetate mixture.
- **Sample Loading:** Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.
- **Elution:** Elute the column with a gradient of increasing polarity. A common solvent system is a stepwise gradient of ethyl acetate in benzene or hexane.
 - Start with 100% benzene/hexane.
 - Gradually increase the concentration of ethyl acetate (e.g., 5%, 10%, 20%, 50%, 100%).
- **Fraction Collection:** Collect fractions of the eluate and monitor the presence of **aspochracin** using thin-layer chromatography (TLC).
- **Pooling of Fractions:** Pool the fractions containing **aspochracin**.

Protocol 4: Crystallization of **Aspochracin**

- **Concentration:** Concentrate the pooled fractions containing **aspochracin** under reduced pressure.
- **Crystallization:** Dissolve the concentrated residue in a minimal amount of a suitable solvent, such as hot ethyl acetate.
- **Cooling:** Allow the solution to cool slowly to room temperature, followed by further cooling at 4°C to promote crystallization.

- Isolation of Crystals: Collect the formed crystals by filtration and wash them with a small amount of cold solvent.
- Drying: Dry the crystals under vacuum to obtain pure **aspochracin**.

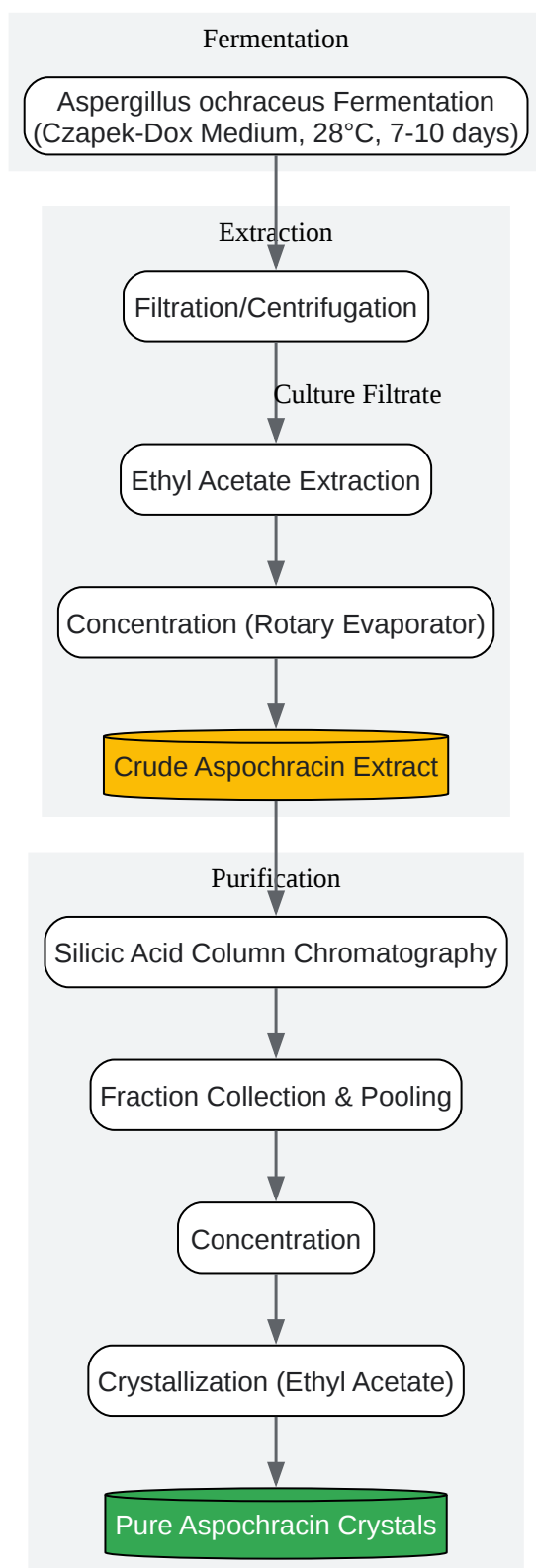
Data Presentation

While specific quantitative data for **aspochracin** purification is not extensively reported in the literature, the following table provides a hypothetical representation based on typical secondary metabolite purification processes. This table should be populated with experimental data obtained during the execution of the protocols.

Purification Step	Total Weight (mg)	Aspochracin Concentration (mg/g)	Purity (%)	Recovery (%)
Crude Extract	1000	50	5	100
Silicic Acid Chromatography	100	450	45	90
Crystallization	40	980	98	80

Visualizations

Diagram 1: Experimental Workflow for **Aspochracin** Extraction and Purification



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Caption: Workflow for **Aspochracin** Extraction and Purification.

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References

- 1. The Secondary Metabolites and Biosynthetic Diversity From *Aspergillus ochraceus* - PMC [pmc.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426

Email: info@benchchem.com